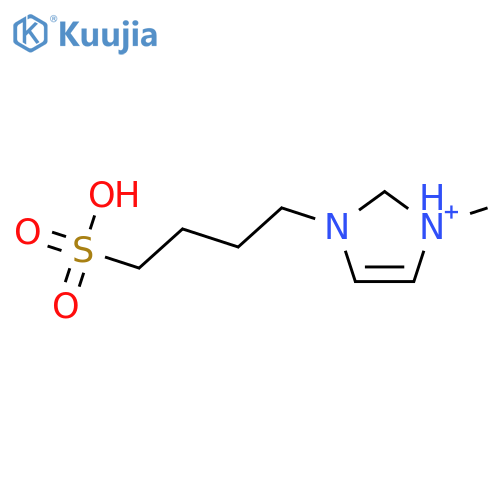

Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate

,

Synthetic Communications,

2018,

48(6),

692-698